![molecular formula C11H14N4OS2 B2942921 3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one CAS No. 1779133-16-2](/img/structure/B2942921.png)
3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one
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Description
3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C11H14N4OS2 and its molecular weight is 282.38. The purity is usually 95%.
BenchChem offers high-quality 3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research efforts have been dedicated to developing efficient synthetic routes for thienopyrimidinone derivatives due to their promising pharmacological properties. A notable study reported the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction, highlighting the step economy and reduced catalyst loading of this method (Shi et al., 2018). This synthesis approach emphasizes the importance of developing environmentally friendly and efficient methods for producing these compounds.
Biological Activities and Potential Applications
Several studies have evaluated the cytotoxic activities of thienopyrimidinone derivatives, indicating their potential as anticancer agents. For instance, research on new 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives revealed significant cytotoxic activities against human liver and breast cancer cell lines (Kökbudak et al., 2020). These findings underscore the potential of thienopyrimidinone derivatives in cancer research and therapy.
Another study focused on the synthesis of substituted thieno[2,3-d]pyrimidin-4-ones and tested their cytotoxic activity on mammalian cell models, providing valuable insights into the structure-activity relationships of these compounds (Kh et al., 2013). The research demonstrated that specific substitutions on the thienopyrimidinone core could enhance or diminish their biological activity, which is crucial for drug development processes.
Antimicrobial Activities
The antimicrobial properties of thienopyrimidinone derivatives have also been explored. A study on the synthesis and antibacterial activity of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones highlighted their potential as antibacterial agents, particularly against Staphylococcus aureus (Kostenko et al., 2008). This suggests that these compounds could be developed into new antibiotics to combat resistant bacterial strains.
properties
IUPAC Name |
4-amino-11-ethyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-2-14-4-3-6-7(5-14)18-9-8(6)10(16)15(12)11(17)13-9/h2-5,12H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXQWMXXYPGWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one |
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